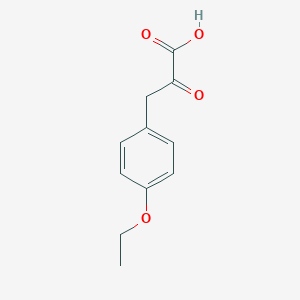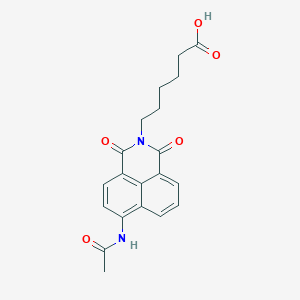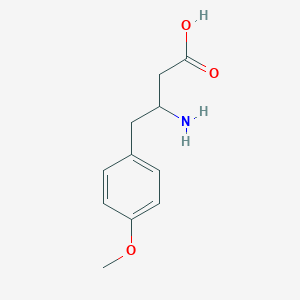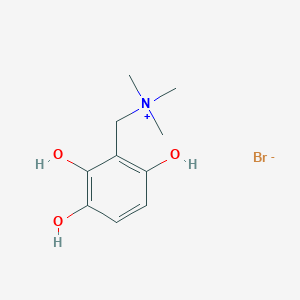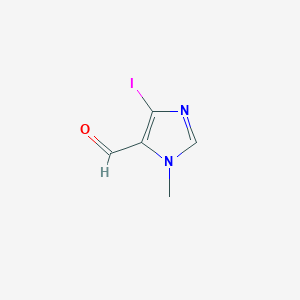![molecular formula C13H10N4S B063918 4-Methylsulfanyl-3,5,10,13-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),3,7,11(16),12,14-heptaene CAS No. 164797-47-1](/img/structure/B63918.png)
4-Methylsulfanyl-3,5,10,13-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),3,7,11(16),12,14-heptaene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methylsulfanyl-3,5,10,13-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),3,7,11(16),12,14-heptaene, also known as MTSEA, is a compound that has been widely used in scientific research. MTSEA is a highly reactive thiol-specific reagent that has been used to modify proteins and study their structure and function.
作用機序
4-Methylsulfanyl-3,5,10,13-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),3,7,11(16),12,14-heptaene is a highly reactive thiol-specific reagent that reacts with cysteine residues in proteins. The reaction between 4-Methylsulfanyl-3,5,10,13-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),3,7,11(16),12,14-heptaene and cysteine residues results in the formation of a covalent bond between the two molecules. This covalent bond can alter the structure and function of the protein, providing insight into the role of cysteine residues in protein function.
生化学的および生理学的効果
The biochemical and physiological effects of 4-Methylsulfanyl-3,5,10,13-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),3,7,11(16),12,14-heptaene depend on the protein being studied and the specific cysteine residue being modified. In general, the modification of cysteine residues can alter the structure and function of the protein, which can have downstream effects on cellular processes. For example, the modification of cysteine residues in ion channels can alter the conductance of the channel, which can affect the flow of ions across the membrane.
実験室実験の利点と制限
One advantage of using 4-Methylsulfanyl-3,5,10,13-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),3,7,11(16),12,14-heptaene in lab experiments is its high reactivity and specificity for cysteine residues. This allows for selective modification of cysteine residues in proteins, which can provide insight into the role of these residues in protein function. However, one limitation of using 4-Methylsulfanyl-3,5,10,13-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),3,7,11(16),12,14-heptaene is that the modification of cysteine residues can alter the structure and function of the protein, which can make it difficult to interpret the results of experiments.
将来の方向性
There are several future directions for research involving 4-Methylsulfanyl-3,5,10,13-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),3,7,11(16),12,14-heptaene. One direction is to develop new methods for selective modification of cysteine residues in proteins. Another direction is to study the effects of 4-Methylsulfanyl-3,5,10,13-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),3,7,11(16),12,14-heptaene modification on protein function in vivo, rather than just in vitro. Additionally, there is potential for 4-Methylsulfanyl-3,5,10,13-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),3,7,11(16),12,14-heptaene to be used in drug discovery, as it can be used to identify potential drug targets by selectively modifying cysteine residues in proteins involved in disease processes.
合成法
4-Methylsulfanyl-3,5,10,13-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),3,7,11(16),12,14-heptaene can be synthesized by reacting 4-methylsulfanyl-3-nitropyridine with hydrazine hydrate and sodium hydroxide. The resulting compound is then reduced with sodium dithionite to yield 4-Methylsulfanyl-3,5,10,13-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),3,7,11(16),12,14-heptaene.
科学的研究の応用
4-Methylsulfanyl-3,5,10,13-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),3,7,11(16),12,14-heptaene has been used in a variety of scientific research applications. It has been used to study the structure and function of proteins, including ion channels, transporters, and enzymes. 4-Methylsulfanyl-3,5,10,13-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),3,7,11(16),12,14-heptaene can be used to selectively modify cysteine residues in proteins, which can provide insight into the role of these residues in protein function. 4-Methylsulfanyl-3,5,10,13-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),3,7,11(16),12,14-heptaene has also been used to study protein-protein interactions and protein-lipid interactions.
特性
CAS番号 |
164797-47-1 |
|---|---|
製品名 |
4-Methylsulfanyl-3,5,10,13-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),3,7,11(16),12,14-heptaene |
分子式 |
C13H10N4S |
分子量 |
254.31 g/mol |
IUPAC名 |
4-methylsulfanyl-3,5,10,13-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),3,7,11(16),12,14-heptaene |
InChI |
InChI=1S/C13H10N4S/c1-18-13-16-9-3-2-8-11(12(9)17-13)7-4-5-14-6-10(7)15-8/h2-6,15H,1H3,(H,16,17) |
InChIキー |
PGYGKWNSEZVSKF-UHFFFAOYSA-N |
SMILES |
CSC1=NC2=C(N1)C=CC3=C2C4=C(N3)C=NC=C4 |
正規SMILES |
CSC1=NC2=C(N1)C=CC3=C2C4=C(N3)C=NC=C4 |
同義語 |
Pyrido[4,3:4,5]pyrrolo[3,2-e]benzimidazole, 1,6-dihydro-2-(methylthio)- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



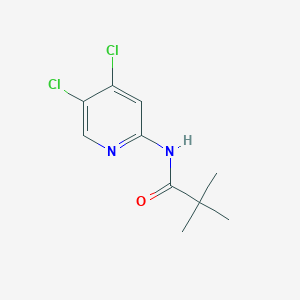
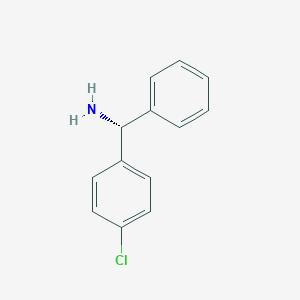
![4-Butyl-1H-benzo[d]imidazol-6-amine](/img/structure/B63838.png)
![Ethyl 4-[3-(trifluoromethyl)phenyl]-1,3-thiazole-2-carboxylate](/img/structure/B63839.png)
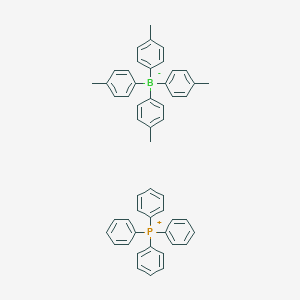
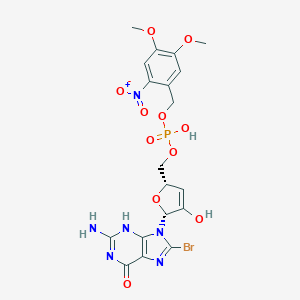
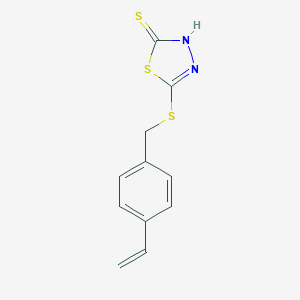
![7-Hydroxy-9-phenyl-5,6-di(propan-2-yloxy)-3-oxa-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),10-tetraen-2-one](/img/structure/B63847.png)
![6-Fluorobenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B63848.png)
